5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine
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Overview
Description
5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine is an organic compound with the molecular formula C13H13ClN2. It is a derivative of benzene, featuring a chlorine atom, a methyl group, and a phenyl group attached to a benzene ring with two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine typically involves the reaction of 5-chloro-1,2-diaminobenzene with N-methyl-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-phenylbenzene-1,2-diamine: Similar structure but lacks the methyl group.
N1-methyl-N1-phenylbenzene-1,2-diamine: Similar structure but lacks the chlorine atom.
5-Chloro-N1-methylbenzene-1,2-diamine: Similar structure but lacks the phenyl group.
Uniqueness
The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H13ClN2 |
---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
4-chloro-2-N-methyl-2-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H13ClN2/c1-16(11-5-3-2-4-6-11)13-9-10(14)7-8-12(13)15/h2-9H,15H2,1H3 |
InChI Key |
RZOCMSFTPWZZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
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